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molecular formula C8H4BrF3N2 B116429 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 150780-40-8

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B116429
M. Wt: 265.03 g/mol
InChI Key: ZDNCRDVYCJEJPX-UHFFFAOYSA-N
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Patent
US08455507B2

Procedure details

A mixture of 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (500 mg, 1.89 mmol) (for the synthesis, see WO2005111047) and sodium thiomethoxide (400 mg, 5.67 mmol) in dimethylacetamide (5 ml) was heated to 150° C. for 90 minutes under a nitrogen atmosphere. The resultant mixture was cooled down to room temperature and partitioned between ethyl acetate and an aqueous solution of ammonium chloride. The aqueous phase was extracted with more ethyl acetate and the combined organic layers were washed with water and brine, dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a red oil (251 mg, 61% yield). MS (ES+) 219, (ES+) 217.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[N:10]=2)[CH:7]=1.C[S-:16].[Na+]>CC(N(C)C)=O>[F:12][C:11]([F:14])([F:13])[C:9]1[N:10]=[C:5]2[CH:4]=[CH:3][C:2]([SH:16])=[CH:7][N:6]2[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C=C(N2)C(F)(F)F
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
C[S-].[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for the synthesis
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with more ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C=1N=C2N(C=C(C=C2)S)C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 251 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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